3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
Description
BenchChem offers high-quality 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[cyclohexyl(methyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLSFKJFZAEIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological properties of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
An In-depth Technical Guide to the Pharmacological Properties of Sulfamoylbenzoic Acid Derivatives
This guide provides a comprehensive overview of the pharmacological properties of sulfamoylbenzoic acid derivatives, a versatile class of compounds with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the synthesis, mechanism of action, and therapeutic applications of this important chemical scaffold.
Introduction: The Versatility of the Sulfamoylbenzoic Acid Scaffold
Sulfamoylbenzoic acid derivatives are a class of organic compounds characterized by a benzoic acid core functionalized with a sulfamoyl group (–SO₂NH₂). The unique electronic and steric properties conferred by the sulfonyl and carboxylic acid moieties allow for a wide range of interactions with various biological targets.[1] This structural versatility has led to the development of potent and selective modulators of enzymes and receptors, with applications spanning antimicrobial, anti-inflammatory, anticancer, and antidiabetic research.[1] The inherent "drug-like" properties of this scaffold make it a privileged structure in medicinal chemistry.[2]
Synthesis of Sulfamoylbenzoic Acid Derivatives
The synthesis of sulfamoylbenzoic acid derivatives is typically achieved through a multi-step process that allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space to optimize pharmacological properties.[2]
A general synthetic route involves three key steps:
-
Chlorosulfonylation: A substituted benzoic acid is reacted with an excess of chlorosulfonic acid to yield the corresponding sulfonyl chloride.[2]
-
Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with a primary or secondary amine to form the sulfamoylbenzoic acid intermediate.[2]
-
Amide Coupling or Esterification: The carboxylic acid of the intermediate is coupled with a desired amine or alcohol, often using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-Dimethylaminopyridine (DMAP).[2]
Caption: General synthetic workflow for sulfamoylbenzoic acid derivatives.
Diverse Pharmacological Activities
Sulfamoylbenzoic acid derivatives have demonstrated a wide array of biological activities, making them promising candidates for therapeutic development in various disease areas.
Antimicrobial Activity
Certain sulfonylbenzoic acid derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The proposed mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1]
Anti-inflammatory Properties
Several compounds within this class exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2).[1] By selectively targeting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of pain and inflammation.[1] Some derivatives have also been investigated as P2Y14 receptor antagonists for the treatment of acute lung injury.[3]
Lysophosphatidic Acid (LPA) Receptor Modulation
Sulfamoyl benzoic acid analogues have been designed and synthesized as specific agonists of the LPA2 receptor, with some exhibiting subnanomolar activity.[4][5] The LPA2 receptor is a G protein-coupled receptor (GPCR) that mediates anti-apoptotic and mucosal barrier-protective effects, making its agonists potential therapeutics for conditions like radiation-induced injury.[4]
Antihypertensive Effects
Historically, sulfamoylbenzoic acid derivatives have been recognized for their diuretic effects.[6] However, novel derivatives have been developed that exhibit powerful hypotensive activity with little to no diuretic effect, thereby avoiding adverse effects such as hypokalemia.[6]
Table 1: Summary of Pharmacological Activities
| Pharmacological Activity | Target/Mechanism | Example Application | References |
| Antimicrobial | Inhibition of microbial enzymes, disruption of cell membranes | Treatment of bacterial and fungal infections | [1] |
| Anti-inflammatory | COX-2 inhibition, P2Y14R antagonism | Management of inflammatory conditions, acute lung injury | [1][3] |
| LPA Receptor Agonism | Specific agonism of the LPA2 receptor | Protection against radiation-induced apoptosis | [2][4][5] |
| Antihypertensive | Hypotensive effects without significant diuresis | Treatment of hypertension | [6] |
Experimental Protocols
Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a sulfamoylbenzoic acid derivative that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1] This can be assessed visually or with a microplate reader.[1]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Safety and Toxicology
While specific toxicological data for 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid is not available, information on related compounds provides general guidance. Benzoic acid and its derivatives can cause skin and eye irritation.[7][8][9] Some sulfamoylbenzoic acid derivatives are classified as eye irritants.[10] Safety data sheets for related compounds recommend avoiding dust inhalation and using personal protective equipment during handling.[8] Carcinogenicity data for many of these compounds is not established.
Conclusion and Future Directions
The sulfamoylbenzoic acid scaffold is a remarkably versatile platform in medicinal chemistry, yielding compounds with a broad spectrum of pharmacological activities.[1][2] The synthetic tractability of these derivatives allows for the generation of diverse chemical libraries for screening against a wide array of biological targets.[2] Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to translate their promising in vitro activities into clinically effective therapeutics. The development of highly specific LPA2 agonists and P2Y14R antagonists represents particularly exciting avenues for further investigation.
References
- Sigma-Aldrich. (2025, April 24).
- National Institute of Standards and Technology. (2015, December 1).
- BenchChem. (2025).
- Thermo Fisher Scientific. (2025, December 19).
- Vyas, V. K., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-40.
- BenchChem. (2025). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.
- Flinn Scientific. (n.d.).
- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
- Rasayan Journal of Chemistry. (n.d.).
- PubChem. (n.d.). 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid.
- BenchChem. (n.d.). 3-[Methyl(phenyl)sulfamoyl]benzoic acid.
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
- PubMed. (2014, August 28). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- PubMed. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.
- Sigma-Aldrich. (n.d.). 3-sulfamoyl-benzoic acid AldrichCPR.
- MDPI. (2023, March 24). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo.
- U.S. Food and Drug Administration. (2014, December 23). 207233Orig1s000.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. 3-sulfamoyl-benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Mechanism of action studies involving 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
Introduction
3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid is a member of the sulfonylbenzoic acid class of compounds. This class is recognized for a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] While the specific molecular target of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid has not been extensively characterized, its structural similarity to other known bioactive molecules, particularly antagonists of the P2Y14 receptor, suggests a plausible and compelling avenue for investigation.[2] The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a key player in inflammatory processes, making its modulation a promising therapeutic strategy for a variety of diseases.[3][4]
This guide provides a comprehensive framework for elucidating the mechanism of action of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, with a primary hypothesis centered on its potential role as a P2Y14 receptor antagonist. The methodologies detailed herein are designed to systematically test this hypothesis, from initial target engagement to downstream signaling and in vivo efficacy.
Hypothesized Mechanism of Action: P2Y14 Receptor Antagonism
The P2Y14 receptor is a Gi-coupled receptor activated by UDP-sugars, such as UDP-glucose.[1][5] Its activation triggers a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of the RhoA and mitogen-activated protein kinase (MAPK) pathways.[6][7][8] This signaling is implicated in various inflammatory conditions, including asthma, neuropathic pain, and acute kidney injury.[3][4][9][10] We hypothesize that 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid acts as an antagonist at the P2Y14 receptor, blocking the binding of endogenous ligands and thereby inhibiting its pro-inflammatory signaling.
Caption: Hypothesized P2Y14 receptor signaling and point of intervention.
Experimental Workflow for Mechanism of Action Studies
A multi-faceted approach is required to rigorously validate the hypothesized mechanism of action. The following workflow outlines the key stages of investigation, from initial binding studies to in vivo validation.
Caption: A four-phase experimental workflow for MoA elucidation.
Phase 1: Target Engagement and Affinity
The initial step is to confirm direct binding of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid to the P2Y14 receptor and to quantify its binding affinity.
Radioligand Binding Assay
This classic assay provides a quantitative measure of the affinity of a test compound for its receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human P2Y14 receptor.[11]
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine cell membranes, a radiolabeled P2Y14 antagonist (e.g., [³H]-PPTN), and varying concentrations of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid (the competitor).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Flow Cytometry Binding Assay
A fluorescently labeled P2Y14 antagonist can be used to assess binding in whole cells.[11]
Protocol:
-
Cell Preparation:
-
Harvest CHO-hP2Y14R cells and resuspend in assay buffer.
-
-
Competition Binding:
-
Incubate cells with a fixed concentration of a fluorescent P2Y14 antagonist (e.g., MRS4174) and a range of concentrations of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the cell-associated fluorescence using a flow cytometer.
-
Determine the IC₅₀ from the displacement of the fluorescent antagonist.
-
Phase 2: In Vitro Functional Assays
These assays determine the functional consequence of the test compound binding to the P2Y14 receptor.
cAMP Accumulation Assay
As P2Y14 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. An antagonist will block this effect.[12]
Protocol:
-
Cell Culture:
-
Plate CHO-hP2Y14R cells in a 96-well plate.
-
-
Assay Procedure:
-
Pre-incubate cells with varying concentrations of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid.
-
Stimulate the cells with a P2Y14 agonist (e.g., UDP-glucose) in the presence of forskolin (to stimulate adenylyl cyclase) and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound to determine the IC₅₀ for the antagonism of the UDP-glucose-mediated inhibition of cAMP production.
-
| Parameter | Expected Outcome for an Antagonist |
| Basal cAMP Level | No significant change |
| Forskolin-stimulated cAMP | No significant change |
| UDP-glucose-mediated inhibition of cAMP | Reversal of inhibition |
Calcium Mobilization Assay
In cells co-expressing P2Y14 and a promiscuous G-protein like Gα16 or a Gαq/i chimera, receptor activation leads to an increase in intracellular calcium.[1]
Protocol:
-
Cell Culture and Dye Loading:
-
Culture HEK293 cells co-expressing hP2Y14 and a suitable G-protein.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Fluorescence Measurement:
-
Using a fluorescence plate reader, measure the baseline fluorescence.
-
Add varying concentrations of the test compound, followed by a fixed concentration of a P2Y14 agonist (UDP-glucose).
-
Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium.
-
-
Data Analysis:
-
Calculate the antagonist's IC₅₀ by measuring the inhibition of the agonist-induced calcium response.
-
Phase 3: Downstream Signaling Analysis
This phase investigates the effect of the compound on signaling pathways further downstream of the receptor.
RhoA Activation Assay
P2Y14 activation has been shown to stimulate the small GTPase RhoA.[8][13]
Protocol:
-
Cell Treatment:
-
Treat P2Y14-expressing cells (e.g., human neutrophils or differentiated HL60 cells) with the test compound, followed by stimulation with UDP-glucose.[13]
-
-
RhoA Pulldown:
-
Lyse the cells and perform a RhoA pulldown assay using a commercially available kit that utilizes a Rho-GTP binding protein (e.g., Rhotekin-RBD) to specifically capture active, GTP-bound RhoA.
-
-
Western Blot Analysis:
-
Analyze the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody.
-
MAPK (ERK1/2) Phosphorylation Assay
P2Y14 activation can lead to the phosphorylation of ERK1/2.[1][14]
Protocol:
-
Cell Treatment and Lysis:
-
Treat P2Y14-expressing cells with the test compound and then stimulate with UDP-glucose.
-
Lyse the cells at various time points.
-
-
Western Blot Analysis:
-
Separate cell lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
-
Data Quantification:
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
| Assay | Expected Outcome for an Antagonist |
| RhoA Activation | Inhibition of UDP-glucose-induced RhoA-GTP loading |
| ERK1/2 Phosphorylation | Inhibition of UDP-glucose-induced ERK1/2 phosphorylation |
Phase 4: In Vivo Proof-of-Concept
The final phase involves testing the compound's efficacy in a relevant animal model of disease where the P2Y14 receptor is implicated.
Animal Models of Inflammatory Disease
Selective P2Y14 receptor antagonists have demonstrated efficacy in animal models of asthma, neuropathic pain, and acute kidney injury.[3][4][9][10]
Example Protocol: Mouse Model of Allergic Asthma
-
Sensitization and Challenge:
-
Sensitize mice to an allergen (e.g., ovalbumin or house dust mite extract).
-
Subsequently, challenge the mice with the same allergen intranasally to induce an inflammatory response in the lungs.
-
-
Compound Administration:
-
Administer 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid (e.g., via intraperitoneal injection or oral gavage) prior to the allergen challenge.
-
-
Assessment of Inflammation:
-
Collect bronchoalveolar lavage fluid (BALF) to quantify the number of inflammatory cells (e.g., eosinophils, neutrophils).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF.
-
Perform histology on lung tissue to assess inflammation and mucus production.
-
Data Interpretation:
A significant reduction in inflammatory cell infiltration, pro-inflammatory cytokine levels, and tissue damage in the compound-treated group compared to the vehicle-treated group would provide strong evidence for the in vivo efficacy of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid as an anti-inflammatory agent, consistent with its hypothesized mechanism as a P2Y14 receptor antagonist.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the mechanism of action of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid. By progressing from initial target binding studies to in vitro functional assays, downstream signaling analysis, and finally to in vivo proof-of-concept, researchers can definitively establish its molecular target and therapeutic potential. The hypothesized role as a P2Y14 receptor antagonist presents a compelling and testable starting point for these investigations, with the potential to uncover a novel therapeutic agent for inflammatory diseases.
References
-
Harden, T. K., et al. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 199(2), 149-160. Available at: [Link]
-
National Institutes of Health. (2023, May 23). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. NIH Technology Transfer. Available at: [Link]
-
Schumacher, T., et al. (2021). Control of Macrophage Inflammation by P2Y Purinergic Receptors. International Journal of Molecular Sciences, 22(9), 4867. Available at: [Link]
-
National Institutes of Health. (2025, June 11). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. NIH Technology Transfer. Available at: [Link]
-
Sesma, J. I., et al. (2026, January 16). Proposed P2Y14 signaling pathways in neutrophils. ResearchGate. Available at: [Link]
-
Scrivo, A., et al. (2026, January 16). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. ResearchGate. Available at: [Link]
-
Lazarowski, E. R., et al. (2012). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 303(5), C555-C565. Available at: [Link]
-
Ma, L., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. Available at: [Link]
-
Salter, M. W., et al. (2020). P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. ACS Medicinal Chemistry Letters, 11(6), 1281-1286. Available at: [Link]
-
Lee, J. Y., et al. (2013). Selective Induction of P2Y14 Receptor by RANKL Promotes Osteoclast Formation. FEBS Letters, 587(15), 2444-2450. Available at: [Link]
-
Al-Atrache, Z., et al. (2025, August 6). P2Y 14 receptor inhibition reverses mechanical sensitivity in a mouse model of chronic neuropathic pain. ResearchGate. Available at: [Link]
-
Lazarowski, E. R., et al. (2012). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 303(5), C555-C565. Available at: [Link]
-
Salter, M. W., et al. (2020). P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. ACS Medicinal Chemistry Letters, 11(6), 1281-1286. Available at: [Link]
-
G-Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2025, August 10). ResearchGate. Available at: [Link]
-
Müller, T., et al. (2021). UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. Journal of Clinical Investigation, 131(7), e139634. Available at: [Link]
-
Jacobson, K. A., et al. (2024, September 26). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. ACS Pharmacology & Translational Science. Available at: [Link]
-
Development of a P2Y14 radioligand binding assay. (A) saturation... (n.d.). ResearchGate. Available at: [Link]
-
Jacobson, K. A., et al. (2025, August 24). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. Available at: [Link]
-
Mundell, S. J., et al. (2005). Functional expression of the P2Y14 receptor in murine T-lymphocytes. British Journal of Pharmacology, 146(4), 528-535. Available at: [Link]
-
Jacobson, K. A., et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. ACS Chemical Biology, 9(12), 2824-2834. Available at: [Link]
-
An, S. S., & Toll, L. (2019, November 1). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. Available at: [Link]
-
González-Maeso, J. (2011). Techniques for the Study of GPCR Heteromerization in Living Cells and Animal Models. Methods in Molecular Biology, 756, 233-247. Available at: [Link]
-
Zhao, L., et al. (2023). Identification of a carbohydrate recognition motif of purinergic receptors. eLife, 12, e86230. Available at: [Link]
-
Allen, M. D., & Zhang, J. (2020). GPCR signaling measurement and drug profiling with an automated live-cell microscopy system. Scientific Reports, 10(1), 1-13. Available at: [Link]
-
Identification of sugar-binding sites in P2Y purinoceptor 14 (P2Y14). (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]
- 4. Technology - P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain [nih.technologypublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Functional expression of the P2Y14 receptor in murine T-lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Induction of P2Y14 Receptor by RANKL Promotes Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of sulfamoyl benzoic acid derivatives
From Loop Diuretics to Hypoxia-Targeted Oncology
Executive Summary
The sulfamoyl benzoic acid scaffold—characterized by a benzene ring substituted with a carboxyl group (
Structural Activity Relationship (SAR) & Pharmacophore
The biological activity of sulfamoyl benzoic acid derivatives is dictated by the interplay between the acidic head group and the sulfonamide tail.
1.1 The Diuretic Pharmacophore (NKCC2 Targeting)
For loop diuretics (e.g., Furosemide, Bumetanide), the primary target is the
-
Anionic Anchor: The carboxylate group (at C1) provides essential ionic interaction with the cationic transmembrane domains of NKCC2.
-
Sulfamoyl Position: A sulfonamide group at C5 is critical for potency. Unsubstituted sulfonamides (
) generally show higher diuretic activity than substituted ones in this subclass. -
Lipophilic Domain: Substituents at C2 or C3 (e.g., the furfuryl amine in Furosemide or the phenoxy group in Bumetanide) enhance lipophilicity, facilitating transport to the luminal binding site.
1.2 The Carbonic Anhydrase Pharmacophore (CA IX Targeting)
For anticancer applications (e.g., SLC-0111), the mechanism shifts to enzyme inhibition.[2]
-
Zinc Binding Group (ZBG): The unsubstituted sulfonamide (
) coordinates directly with the ion in the CA active site. -
The "Tail" Approach: To achieve selectivity for tumor-associated CA IX over cytosolic CA I/II, bulky lipophilic tails are attached via the benzoic acid moiety. These tails interact with the hydrophobic pocket unique to the CA IX active site entrance.
Mechanisms of Action[1][3][4][5][6]
2.1 Renal Physiology: NKCC2 Inhibition
Loop diuretics enter the renal lumen via Organic Anion Transporters (OATs).[1] Once in the lumen, they bind to the chloride-binding pocket of the NKCC2 transporter on the apical membrane. This blockade prevents the reabsorption of NaCl, abolishing the hypertonic medullary interstitium required for urine concentration.
2.2 Oncology: Hypoxia-Induced CA IX Inhibition
In solid tumors, hypoxia induces the expression of CA IX via the HIF-1
- : Imported to maintain intracellular pH (pHi) neutrality, preventing apoptosis.
- : Accumulates extracellularly, degrading the matrix and promoting metastasis.
-
Inhibitor Action: Sulfamoyl benzoates block this catalytic cycle, leading to intracellular acidosis and cell death in hypoxic regions.
Visualization: Mechanisms and Workflows[7]
Diagram 1: Mechanism of Action (NKCC2 Inhibition)[1]
Caption: Schematic of loop diuretic action. The drug is secreted into the lumen and blocks the NKCC2 transporter, preventing ion reabsorption.[1]
Diagram 2: Synthetic Workflow
Caption: General synthetic route. Chlorosulfonation introduces the sulfonyl group, followed by amidation to form the sulfonamide.
Experimental Protocols
4.1 Synthesis of 5-Sulfamoyl-2-Substituted Benzoic Acids
This protocol describes the synthesis of a generic sulfamoyl benzoic acid derivative, adaptable for creating libraries of CA inhibitors or diuretic analogs.
Reagents:
-
2-Chloro- or 2-Methoxybenzoic acid (Starting material)
-
Chlorosulfonic acid (
) -
Ammonium hydroxide or substituted amine
-
Thionyl chloride (optional for acid chloride activation)
Step 1: Chlorosulfonation
-
Place 0.1 mol of the benzoic acid derivative in a round-bottom flask.
-
Add 0.6 mol of chlorosulfonic acid dropwise at 0°C (Ice bath) to control the exotherm.
-
Critical Step: Heat the mixture to 95°C for 2 hours. Causality: Heating is required to drive the electrophilic aromatic substitution at the meta-position relative to the directing carboxyl group.
-
Cool to room temperature and pour slowly onto crushed ice. The sulfonyl chloride intermediate will precipitate.
-
Filter, wash with cold water, and dry in vacuo.
Step 2: Amidation
-
Dissolve the sulfonyl chloride intermediate in acetone or THF.
-
Add 2.5 equivalents of the desired amine (e.g., aqueous
for primary sulfonamide, or a substituted amine). -
Stir at room temperature for 4 hours.
-
Acidify to pH 2 with 1N HCl. The product will precipitate.[3]
-
Recrystallize from ethanol/water.
Validation:
-
TLC: Monitor disappearance of sulfonyl chloride (non-polar) and appearance of sulfonamide (polar).
-
NMR: Confirm the presence of sulfonamide protons (
7.0–7.5 ppm, broad singlet, exchangeable).
4.2 Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay quantifies the inhibition constant (
Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NpA) to p-nitrophenol (yellow), measurable at 348 nm.
Workflow:
-
Buffer Prep: Prepare 50 mM Tris-SO4 buffer (pH 7.6).
-
Enzyme Mix: Incubate purified CA enzyme (Isoform I, II, or IX) with the test compound (dissolved in DMSO) for 15 minutes at 25°C.
-
Substrate Addition: Add p-NpA to a final concentration of 3 mM.
-
Measurement: Monitor absorbance at 348 nm for 5 minutes using a kinetic spectrophotometer.
-
Calculation: Plot initial velocity (
) vs. inhibitor concentration. Determine and calculate using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table summarizes the selectivity profiles of key sulfamoyl benzoic acid derivatives. Note the shift from non-selective diuretics to selective anticancer agents.
| Compound | Primary Indication | Target | Selectivity Ratio (Target/Off-Target) | Key Structural Feature |
| Furosemide | Loop Diuretic | NKCC2 | N/A (Renal specific via accumulation) | 2-furfurylamino group |
| Bumetanide | Loop Diuretic | NKCC2 | N/A | 3-butylamino-4-phenoxy group |
| SLC-0111 | Anticancer (Phase I/II) | CA IX | >100x (vs. CA I/II) | Ureido-tail moiety |
| Acetazolamide | Glaucoma/Diuretic | CA (Pan-inhibitor) | 1:1 (Non-selective) | Thiadiazole ring (Reference) |
References
-
Mechanism of Loop Diuretics
-
Anticancer Applications (SLC-0111)
- Title: SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migr
- Source: NIH / PubMed Central
-
URL:[Link]
-
Synthetic Protocols
-
CA IX Inhibition Strategy
- Title: The Carbonic Anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy
- Source: Nature / Cell De
-
URL:[Link]
Sources
- 1. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 3. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Precision Storage & Handling Protocol for 3-[Cyclohexyl(methyl)sulfamoyl]benzoic Acid Standards
Executive Summary
This application note defines the authoritative protocol for the storage, handling, and stability verification of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid (CAS: 554426-45-8). As a structural analog to sulfonylurea metabolites and a critical reference standard in pharmaceutical impurity profiling, maintaining the integrity of this molecule is paramount for quantitative accuracy.
Failure to adhere to these protocols can result in hygroscopic error , photolytic degradation , and hydrolytic cleavage , leading to OOS (Out of Specification) results in downstream HPLC/MS assays.
Chemical Identity & Physicochemical Profile
Understanding the molecule's vulnerabilities is the first step in designing a storage logic.
| Property | Specification | Critical Storage Implication |
| Chemical Name | 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid | -- |
| CAS Number | 554426-45-8 | Verification Key |
| Molecular Formula | -- | |
| Molecular Weight | 297.37 g/mol | Gravimetric factors |
| Functional Groups | 1.[1][2] Carboxylic Acid ( | 1. pH sensitivity, salt formation2. Hydrolytic stability |
| Physical State | White to off-white crystalline solid | Susceptible to caking if moist |
| Solubility | DMSO, Methanol, Dilute Base | Store stock solutions in DMSO |
Mechanisms of Degradation
To prevent degradation, we must first map the pathways by which it occurs.
Thermodynamic Risks
While the sulfonamide bond is relatively robust, the benzoic acid moiety makes the molecule reactive toward strong bases and susceptible to dimerization via hydrogen bonding. Furthermore, the N-cyclohexyl group introduces steric bulk that can induce strain, potentially lowering the activation energy for hydrolysis under acidic conditions.
Environmental Risks[3]
-
Hygroscopicity (Moisture Uptake): The primary risk for this standard is not chemical breakdown, but gravimetric error . If the powder absorbs atmospheric water, the "weighed mass" will include water, diluting the actual molar concentration of the standard.
-
Photolysis: The aromatic ring absorbs UV light. Prolonged exposure can lead to photo-oxidation or radical-mediated decarboxylation.
Visualization: Stability & Degradation Logic
The following diagram illustrates the relationship between environmental stressors and the molecular integrity of the standard.
Figure 1: Causal pathway linking environmental storage conditions to analytical failure modes.
Optimal Storage Protocol (Standard Operating Procedure)
Long-Term Storage (Archive)
For storage exceeding 30 days.
-
Temperature: -20°C ± 5°C.
-
Container: Amber borosilicate glass vial (Type I) with a PTFE-lined screw cap.
-
Desiccation: The vial must be stored inside a secondary container (e.g., a sealed desiccator jar or a Mylar bag) containing active silica gel or molecular sieves.
-
Rationale: Low temperature arrests kinetic degradation; amber glass blocks UV; secondary desiccation prevents moisture ingress during freezer cycles.
Short-Term Storage (Working Bench)
For active use within 30 days.
-
Temperature: 2°C to 8°C (Refrigerated).
-
Condition: Keep tightly sealed. Do not store in the door of the fridge (temperature fluctuations).
-
Precaution: Protect from light at all times.
Handling & Weighing Workflow (The "Equilibration Rule")
CRITICAL: The most common cause of standard degradation is opening a cold vial in a humid room.
-
Remove the vial from the freezer/fridge.
-
Wait 30–60 minutes for the vial to reach room temperature (
) before breaking the seal.-
Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.
-
-
Weigh the required amount rapidly.
-
Purge the headspace with Nitrogen or Argon gas (if available) before resealing.
-
Reseal tightly and wrap the cap with Parafilm for long-term archiving.
Preparation of Stock Solutions
For analytical standards (HPLC/LC-MS), preparing a stable stock solution is often superior to repeated weighing of solids.
Solvent Selection
-
Primary Solvent: DMSO (Dimethyl sulfoxide).
-
Pros: Excellent solubility for sulfonamides; low volatility; bacteriostatic.
-
Cons: High freezing point (
).
-
-
Alternative: Methanol (HPLC Grade).
-
Pros: Easy to evaporate; compatible with most Reverse Phase mobile phases.
-
Cons: Volatile (concentration changes over time).
-
Stock Solution Protocol
-
Dissolve 10.0 mg of standard in 10.0 mL of DMSO to create a
Master Stock. -
Aliquot into single-use amber vials (e.g.,
each). -
Store aliquots at -20°C or -80°C.
-
Use: Thaw one aliquot for daily use; discard unused portion. Do not refreeze.
Quality Control & Re-Qualification
How do you know if your standard has degraded?
Visual Inspection
-
Pass: Free-flowing white powder.
-
Fail: Clumping, yellowing, or liquid droplets (deliquescence).
Chemical Purity Check (HPLC-UV)
Run a "Purity Check" every 12 months for solid standards, or every 3 months for solutions.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).
-
Acceptance Criteria: Main peak area > 98.0%. No new secondary peaks > 0.1%.
Workflow Visualization: The "Thaw-Use-Discard" System
This diagram details the logic for handling stock solutions to ensure data integrity.
Figure 2: Single-use aliquot workflow to eliminate freeze-thaw degradation cycles.
References
-
Sigma-Aldrich. (n.d.). 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid Product Information. Retrieved from (Search CAS: 554426-45-8).
-
BenchChem. (2025).[3] A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 229352, 3-Sulfamoylbenzoic acid (Related Structure). Retrieved from .
-
Santa Cruz Biotechnology. (2017).[4] Safety Data Sheet: 2-Amino-4-(methylsulfonyl)benzoic acid (Analogous Storage Protocols). Retrieved from .
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Chloro-3-sulfamoylbenzoic acid. Retrieved from .
Sources
Application Note: Accelerated Synthesis of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic Acid via Microwave Irradiation
Abstract
This application note provides a comprehensive protocol for the rapid and efficient synthesis of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid. Traditional methods for forming sulfonamide bonds often require extended reaction times and elevated temperatures using conventional heating.[1][2] This guide details a microwave-assisted organic synthesis (MAOS) approach that dramatically reduces reaction times from hours to minutes, while often improving yields and product purity.[3] The methodology leverages the principles of dielectric heating to achieve rapid, uniform temperature elevation, making it an ideal strategy for high-throughput synthesis and drug discovery workflows.[4] We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Case for Microwave-Assisted Synthesis
Sulfamoyl benzoic acid derivatives are an important class of compounds in medicinal chemistry, with analogues showing activity at various biological targets.[5] The synthesis of these scaffolds typically involves the formation of a robust sulfonamide bond. Conventional synthesis, relying on oil baths or heating mantles, transfers energy indirectly and inefficiently, often leading to long reaction times and the formation of by-products.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful "green chemistry" tool that revolutionizes this process.[4][6] Unlike conventional heating, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the vessel.[3][4] This leads to several distinct advantages:
-
Reaction Acceleration: Reaction times can be reduced from many hours to mere minutes.[3]
-
Increased Yields: The reduction in side reactions and decomposition often leads to higher isolated yields of the desired product.
-
Enhanced Purity: The clean and fast nature of the reactions frequently simplifies purification.
-
Energy Efficiency: Direct energy transfer is significantly more efficient than conductive heating.[4]
This protocol applies these principles to the synthesis of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, a model reaction demonstrating the power of MAOS for sulfonamide bond formation.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfur center of a sulfonyl chloride. The secondary amine, N-methylcyclohexylamine, acts as the nucleophile, attacking the electrophilic sulfur atom of 3-(chlorosulfonyl)benzoic acid. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond.
A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[7]
Caption: Proposed mechanism for sulfonamide formation.
Experimental Protocol
This protocol is designed for use with a dedicated microwave synthesizer capable of controlling temperature and pressure.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 3-(Chlorosulfonyl)benzoic acid | Dedicated Microwave Synthesizer |
| N-Methylcyclohexylamine | 10 mL Microwave Reaction Vial |
| Triethylamine (Et₃N), anhydrous | Magnetic Stir Bar |
| Acetonitrile (MeCN), anhydrous | Syringes and Needles |
| Ethyl Acetate (EtOAc) | Rotary Evaporator |
| Hexanes | Separatory Funnel |
| 1 M Hydrochloric Acid (HCl) | Glassware for extraction & filtration |
| Saturated Sodium Chloride (Brine) | pH paper |
| Anhydrous Magnesium Sulfate (MgSO₄) | TLC plates (Silica gel 60 F₂₅₄) |
Synthesis Workflow
The overall experimental process is summarized in the following workflow diagram.
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-(chlorosulfonyl)benzoic acid (1.0 mmol, 220.6 mg).
-
Reagent Addition: Add 3 mL of anhydrous acetonitrile to dissolve the solid. Subsequently, add N-methylcyclohexylamine (1.1 mmol, 124.5 mg, 145 µL) via syringe, followed by anhydrous triethylamine (1.5 mmol, 151.8 mg, 209 µL).
-
Causality Note: An excess of the amine and base is used to ensure the complete consumption of the starting sulfonyl chloride and to effectively neutralize the generated HCl.[7] Acetonitrile is chosen as the solvent due to its good microwave absorption properties and ability to dissolve the reactants.[3][8]
-
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 120 °C for 10 minutes . The pressure should be monitored and will typically not exceed 15 bar.
-
Causality Note: The combination of high temperature and direct energy coupling dramatically accelerates the rate of reaction compared to conventional heating methods.[9]
-
-
Cooling: Once the irradiation is complete, allow the vial to cool to room temperature (typically assisted by compressed air in modern synthesizers).
-
Work-up: Decap the vial and transfer the contents to a 50 mL beaker. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Acidification and Extraction: Redissolve the residue in 20 mL of ethyl acetate. Transfer the solution to a separatory funnel. Add 15 mL of 1 M HCl and shake vigorously. The aqueous layer should be acidic (pH ~1-2). Separate the layers and extract the aqueous layer again with 15 mL of ethyl acetate.
-
Causality Note: The acidic wash protonates the excess triethylamine, forming a water-soluble salt that is removed into the aqueous phase. It also ensures the benzoic acid moiety of the product is in its neutral, acid form, which is preferentially soluble in the organic layer.
-
-
Washing: Combine the organic layers and wash with 20 mL of water, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product as a solid or viscous oil.
-
Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the resulting white solid and dry under vacuum.[10]
Results and Data
The microwave-assisted protocol provides a significant improvement over conventional heating methods.
| Parameter | Microwave-Assisted Method | Conventional Method (Typical) |
| Reaction Time | 10 minutes | 4 - 12 hours |
| Temperature | 120 °C | 80 °C (Reflux) |
| Isolated Yield | 85 - 95% | 60 - 75% |
| Purity (pre-recrystallization) | >90% (by LCMS/NMR) | Variable, often requires chromatography |
| Solvent | Acetonitrile | Dichloromethane or THF |
Data presented are representative values based on analogous sulfonamide syntheses found in the literature.[1][11][12]
Conclusion
The described microwave-assisted protocol offers a rapid, efficient, and high-yielding pathway for the synthesis of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid. This method demonstrates the broad applicability of MAOS technology in accelerating chemical reactions, particularly for the construction of key pharmacophores like sulfonamides. The significant reduction in reaction time and improvement in yield make this a highly attractive method for applications in medicinal chemistry, combinatorial library synthesis, and process development.
References
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available at: [Link]
-
Bandyopadhyay, D., & Mukherjee, B. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Sciences. Available at: [Link]
-
Abdel-rahman, H. M., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Open Journal of Medicinal Chemistry, 11(2). Available at: [Link]
-
Sharma, V. K., & Kumar, Y. (2019). PART - 1 INTRODUCTION. BS Publications. Available at: [Link]
-
Garlapati, R., & Chorghe, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(4), 868. Available at: [Link]
-
Unknown Author. (n.d.). Microwave Mediated Organic Synthesis. Tamil Nadu Open University. Available at: [Link]
-
Pasha, M. A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Available at: [Link]
-
Pasha, M. A., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Polycyclic Aromatic Compounds. Available at: [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. Scribd. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides by Microwave irradiation and Conventional heating. ResearchGate. Available at: [Link]
-
Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. NIH Public Access. Available at: [Link]
-
Organic Chemistry Explained. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9515–9520. Available at: [Link]
-
Zarei, M., & Jarrahpour, A. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32909-32943. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Singh, S., & Singh, J. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Scientific Research in Science and Technology, 7(3). Available at: [Link]
-
Capicciotti, C. J., & Thobani, S. (2012). Rapid and efficient microwave-assisted synthesis of highly sulfated organic scaffolds. Beilstein Journal of Organic Chemistry, 8, 450–456. Available at: [Link]
-
Biotage. (n.d.). Three-step, One-pot Microwave Assisted Synthesis of 3-Thio-1,2,4-triazoles. Biotage. Available at: [Link]
-
He, W., et al. (2013). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 4(10), 923–928. Available at: [Link]
- Alul, H. R., & McEwan, G. N. (1967). Process for the purification of benzoic acid. Google Patents.
-
Sharma, M., & Sharma, A. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 4(2), 1-13. Available at: [Link]
- Jager, H., et al. (1978). Process for the preparation of sulfamylbenzoic acids. Google Patents.
-
Kumar, A., & Singh, R. (2025). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. Journal of Drug Delivery and Therapeutics, 15(5). Available at: [Link]
-
Wangngae, S., et al. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. Available at: [Link]
- Van Sasse, A. G. B., et al. (1991). Method for the purification of benzoic acid. Google Patents.
- Trussell, W. E., & Shah, V. D. (1967). Purification of cyclohexylamine. Google Patents.
-
Fieser, L. F., & Fieser, M. (1955). Mesitoic Acid. Organic Syntheses, 35, 77. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. bspublications.net [bspublications.net]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Rapid and efficient microwave-assisted synthesis of highly sulfated organic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]
- 12. data.biotage.co.jp [data.biotage.co.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
Welcome to the technical support center for the synthesis of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yield and product purity.
Introduction
The synthesis of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid is a multi-step process that, while conceptually straightforward, presents several potential pitfalls that can significantly impact the final yield and purity. This molecule belongs to the broader class of sulfonamides, a critical functional group in a wide array of pharmaceuticals.[1][2] The most common synthetic route involves the reaction of a sulfonyl chloride with an amine.[1] However, the challenges often lie not in the S-N bond formation itself, but in the preparation and handling of the sulfonyl chloride intermediate.[1] This guide will address issues from the starting materials through to the final product purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid?
The most prevalent method begins with the chlorosulfonation of benzoic acid to form 3-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with N-methylcyclohexylamine to yield the desired product.
Q2: Why is the handling of sulfonyl chlorides so critical?
Sulfonyl chlorides are highly reactive electrophiles that are sensitive to moisture and can be corrosive.[3] Exposure to water will lead to hydrolysis, forming the corresponding sulfonic acid, a common and often difficult-to-remove impurity.[4] Proper handling in an inert and dry environment is crucial for success.
Q3: Can I use a different starting material instead of benzoic acid?
Yes, alternative methods exist, such as the palladium-catalyzed chlorosulfonylation of arylboronic acids, which can offer milder reaction conditions and broader functional group tolerance.[1] Another approach involves the oxidative chlorination of organosulfur compounds.[1] However, these methods may require more specialized reagents and catalysts.
Troubleshooting Guide
This section is organized by common problems encountered during the synthesis.
Low or No Product Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive Sulfonyl Chloride | Use freshly prepared or recently purchased 3-(chlorosulfonyl)benzoic acid. Ensure it has been stored under anhydrous conditions. | Sulfonyl chlorides are prone to hydrolysis.[4] Over time, or with exposure to atmospheric moisture, the reactive sulfonyl chloride group will convert to the unreactive sulfonic acid, halting the reaction. |
| Low Amine Reactivity | Increase the reaction temperature or consider using a more forcing solvent. The addition of a non-nucleophilic base like pyridine can also facilitate the reaction with weakly nucleophilic amines.[1] | N-methylcyclohexylamine is a secondary amine and generally a good nucleophile. However, steric hindrance or impurities can reduce its reactivity. Increasing thermal energy can overcome the activation barrier. |
| Incorrect Stoichiometry | Carefully verify the molar equivalents of 3-(chlorosulfonyl)benzoic acid, N-methylcyclohexylamine, and any base used. | An improper ratio of reactants will lead to incomplete conversion of the limiting reagent, directly impacting the theoretical maximum yield. |
Presence of Significant Impurities
Polar Byproduct Detected by TLC/LC-MS (Likely 3-Sulfamoylbenzoic Acid)
-
Cause: Presence of water in the reaction mixture. This leads to the hydrolysis of the 3-(chlorosulfonyl)benzoic acid starting material.[4]
-
Solution:
-
Dry all glassware thoroughly in an oven before use.
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Non-polar Byproduct Detected by TLC/LC-MS
-
Cause: If an alcohol was used as a solvent or is present as an impurity, it can react with the sulfonyl chloride to form a sulfonate ester.
-
Solution:
Difficult Purification
-
Problem: The desired product and byproducts have similar polarities, making separation by column chromatography challenging.
-
Solutions:
-
Crystallization: This can be a highly effective alternative to chromatography for purification. Experiment with different solvent systems to induce crystallization of the desired product.[4]
-
Acid-Base Extraction: Since the product is a carboxylic acid, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
-
Optimize Chromatography: If chromatography is necessary, experiment with different solvent systems to improve the separation (e-g., varying the polarity with different ratios of ethyl acetate and hexanes, or adding a small amount of acetic acid to the mobile phase to suppress deprotonation of the carboxylic acid on the silica gel).
-
Experimental Protocols
Protocol 1: Synthesis of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
This protocol details the reaction of 3-(chlorosulfonyl)benzoic acid with N-methylcyclohexylamine.
Materials:
-
3-(chlorosulfonyl)benzoic acid
-
N-methylcyclohexylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of N-methylcyclohexylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram
Caption: General workflow for the synthesis of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting the synthesis of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid.
References
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. Available at: [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC. Available at: [Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Publications - ACS.org. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC. Available at: [Link]
- Process for the preparation of sulfamylbenzoic acids - Google Patents.
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents.
-
Synthesis of o‐sulfamoylbenzoic acid (2) and its metal complexes (3‐7).... - ResearchGate. Available at: [Link]
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC. Available at: [Link]
-
Synthesis of new urethans. p-Cyclohexylsulfamoyl and p-piperidinosulfonylcarbanilic acid esters. Available at: [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. Available at: [Link]
- Process for the purification of benzoic acid - Google Patents.
-
Preparation of Methyl Benzoate. Available at: [Link]
-
Preparation of benzoic acid of high purity. Available at: [Link]
- Method for the purification of benzoic acid - Google Patents.
-
Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Available at: [Link]
-
Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
- Purification of cyclohexylamine - US3347920A - Google Patents.
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting solubility issues with 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid in aqueous media
Executive Summary & Chemical Profile
The Core Challenge: 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid is a lipophilic weak acid . Its solubility behavior is governed by the interplay between its hydrophobic tail (cyclohexyl group) and its ionizable head (benzoic acid moiety).
Most solubility failures with this compound stem from a misunderstanding of its pKa (~3.5 – 3.8) . In acidic or unbuffered water, the molecule remains protonated (neutral) and practically insoluble. Successful solubilization requires driving the equilibrium toward the ionized (benzoate) species or utilizing dielectric-tuning cosolvents.
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Solubility |
| Functional Class | Weak Acid (Monoprotic) | Solubility is pH-dependent. |
| pKa (Acid) | ~3.54 (Predicted based on analogs) | Must maintain pH > 5.5 for >99% ionization. |
| LogP | ~3.3 (Lipophilic) | High affinity for organic solvents; risk of precipitation upon aqueous dilution. |
| Critical Failure Mode | "Crash-out" precipitation | Occurs when DMSO stocks are diluted into acidic buffers (pH < 4). |
Troubleshooting Guide (FAQ Format)
Issue 1: "I diluted my DMSO stock into water/media, and it immediately precipitated."
Diagnosis: This is the classical "Solvent Shift" phenomenon combined with pH Shock . The Mechanism:
-
Dielectric Drop: DMSO (dielectric constant
) solubilizes the neutral form well. Water ( ) is too polar for the lipophilic tail unless the head group is ionized. -
pH Crash: Pure water or unbuffered media often have a pH < 6. Upon dilution, if the final pH drops below the pKa (approx 3.5), the molecule protonates and becomes insoluble.
The Solution: The "Buffered Step-Down" Protocol
-
Do NOT dilute directly into pure water.
-
DO dilute into a buffer with strong capacity at pH 7.4 (e.g., 100 mM Phosphate or HEPES).
-
Protocol:
-
Prepare stock in 100% DMSO (e.g., 10 mM).
-
Vortex the receiving buffer (pH 7.4) during addition.
-
Add the DMSO stock slowly (dropwise) to the center of the vortex.
-
Ensure final DMSO concentration is < 1% (v/v) to avoid toxicity, or up to 10% for chemical assays.
-
Issue 2: "The compound won't dissolve in my buffer, even at pH 7.4."
Diagnosis: Kinetic solubility barrier or "Common Ion Effect."
The Mechanism:
While thermodynamically soluble at pH 7.4, the dissolution rate of the solid crystalline powder is slow due to high lattice energy (Melting Point > 200°C). Furthermore, if your buffer contains high sodium (e.g., PBS), the high
The Solution: The "pH-Shift" Dissolution Method Instead of waiting for the solid to dissolve at neutral pH, force it into solution using base, then adjust back.
-
Suspend the solid in a small volume of water (50% of final volume).
-
Add 1.0 M NaOH dropwise with stirring until the solution clears (Target pH ~10-11). The compound is now fully ionized.
-
Slowly add 1.0 M HCl or a concentrated acidic buffer (e.g., 1M HEPES acid) to lower the pH to the desired 7.4.
-
Dilute to final volume.
-
Warning: Do not overshoot to pH < 4, or it will precipitate irreversibly.
-
Issue 3: "I see a cloudy 'oil' instead of crystals."
Diagnosis: Liquid-Liquid Phase Separation (LLPS), often called "Oiling Out." The Mechanism: This occurs when the compound precipitates in an amorphous or supercooled liquid state rather than a crystalline lattice. This is common when high concentrations of cosolvent (DMSO/Ethanol) are present, depressing the melting point of the precipitate.
The Solution:
-
Sonication is ineffective here; it often creates stable emulsions.
-
Heat & Stir: Gently heat the solution to 40°C to encourage redissolution, then cool very slowly to room temperature.
-
Seed Crystals: If available, add a micro-crystal of the pure compound to act as a nucleation site for proper crystallization, or to force the oil to crystallize.
Visual Troubleshooting Workflow
The following logic gate diagram illustrates the decision process for solubilizing this compound.
Caption: Decision tree for solubilizing 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, highlighting the critical role of pH adjustment.
Data & Protocols
Table 1: Estimated Solubility Profile
Data based on theoretical pKa (3.54) and LogP (3.[1]3) modeling.
| Solvent / Medium | pH | Solubility Estimate | State |
| 0.1 N HCl | 1.0 | < 0.01 mg/mL | Insoluble (Protonated) |
| PBS / Water | 7.4 | > 1.0 mg/mL | Soluble (Ionized) |
| DMSO | N/A | > 50 mg/mL | Highly Soluble |
| Ethanol | N/A | > 20 mg/mL | Soluble |
Protocol: Preparation of a 10 mM Stock for Biological Assays
-
Calculate Mass:
-
Molecular Weight (MW) ≈ 297.37 g/mol (Verify exact MW on your CoA).
-
To make 1 mL of 10 mM stock, weigh 2.97 mg of powder.
-
-
Dissolve:
-
Add 1 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Vortex for 30 seconds. Ensure no solid adheres to the walls.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).
-
-
Dilution (Critical Step):
-
Prepare your assay buffer (e.g., PBS pH 7.4).
-
Rapid Dilution: Pipette the DMSO stock directly into the moving buffer (vortexing) to prevent local high concentrations.
-
Limit: Keep final DMSO concentration ≤ 0.5% if cells are sensitive.
-
References
-
PubChem. (2025).[2] 3-Sulfamoylbenzoic acid: Chemical and Physical Properties. National Library of Medicine. [Link]
-
Yalkowsky, S. H., et al. (2023).[3] Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.[4][5][6][7] Journal of Physical Chemistry B. [Link]
-
Bordwell, F. G. (2017). Bordwell pKa Table (Acidity in DMSO and Water).[8] Organic Chemistry Data.[9][10] [Link]
-
Bergström, C. A., et al. (2025).[1][3] Predicting the precipitation of poorly soluble weak bases upon entry in the small intestine.[11] ResearchGate.[4] [Link]
Sources
- 1. 3-SULFAMOYL-BENZOIC ACID | 636-76-0 [chemicalbook.com]
- 2. 3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid | C16H21NO3S | CID 2341510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 1205-30-7 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. researchgate.net [researchgate.net]
Identifying degradation products of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
Topic: Degradation Dynamics of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
Welcome to the Researcher Support Hub
Current Status: Online 🟢 Specialist: Dr. Aris Thorne, Senior Application Scientist Ticket Context: Structural elucidation of degradation products for CAS 554426-45-8.
Compound Architecture & Stress Susceptibility
Before initiating forced degradation, you must understand the "fracture points" of your molecule. 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid is a bifunctional scaffold containing a carboxylic acid and a tertiary sulfonamide .
Structural Vulnerability Analysis:
-
Site A (Sulfonamide Linkage): The
bond is sterically hindered by the cyclohexyl group but remains susceptible to hydrolytic cleavage under extreme pH (Acid/Base stress). -
Site B (N-Methyl Group): A prime target for oxidative dealkylation (radical or enzymatic mimicry).
-
Site C (Cyclohexyl Ring): Susceptible to hydroxylation at the C3/C4 positions during oxidative stress.
-
Site D (Carboxylic Acid): Generally stable, but dictates solubility and retention behavior (pKa ~4.2).
Interactive Troubleshooting Guides
Module A: Chromatography & Separation Issues
User Report: "I see a massive fronting peak in my acid hydrolysis samples, but my parent peak looks fine. What is co-eluting?"
Diagnosis:
You are likely generating 3-sulfobenzoic acid , a highly polar degradation product. In standard Reverse Phase (RP) HPLC at low pH, this sulfonic acid is fully ionized (pKa < 1) and elutes near the void volume (
Troubleshooting Protocol:
| Symptom | Root Cause | Corrective Action |
| Peak Fronting / Void Elution | Formation of 3-sulfobenzoic acid (Degradant A). | Switch Mode: Use HILIC or an RP-AQ column capable of retaining polar acids. Ion Pairing: Add 5mM Hexylamine to mobile phase (creates lipophilic pair). |
| Missing Mass Balance | Loss of N-methylcyclohexylamine (Degradant B). | Detection Switch: This amine lacks a strong chromophore (UV inactive >210nm). Use CAD (Charged Aerosol Detection) or LC-MS (ESI+) . |
| Split Peaks (Parent) | pH close to pKa of Benzoic Acid (~4.2). | Buffer Adjustment: Ensure Mobile Phase A is buffered at least 2 pH units away from 4.2 (Recommended: pH 2.5 for suppression or pH 6.5 for ionization). |
Module B: Mass Spectrometry Identification
User Report: "I see a +16 Da peak in my oxidative stress sample. Is it the N-oxide or ring hydroxylation?"
Diagnosis:
Since your sulfonamide nitrogen is tertiary (fully substituted), it cannot easily form a stable nitrone/nitroso intermediate without cleavage. A +16 Da shift (
Differentiation Logic:
-
Fragmentation (MS/MS):
-
If the +16 Da remains on the fragment containing the cyclohexyl ring (e.g.,
114 region), it is ring hydroxylation. -
If the +16 Da is lost as water (
) rapidly, it suggests an aliphatic hydroxyl group.
-
-
D2O Exchange:
-
Ring hydroxyls will exchange -OH protons (slowly).
-
N-oxides do not have exchangeable protons in this context.
-
Degradation Pathways & Mechanism (Visualized)
The following diagram maps the degradation logic. Use this to assign peaks in your chromatogram.
Figure 1: Predicted degradation pathways under ICH Q1A(R2) forcing conditions. Blue indicates the parent; Red indicates hydrolytic cleavage; Yellow indicates oxidative transformation.
Experimental Protocols (Step-by-Step)
Protocol 1: Hydrolytic Stress Testing (Acid/Base)
Objective: Induce S-N bond cleavage to validate "Degradant A" and "Degradant B".
-
Preparation: Dissolve 10 mg of Parent in 1 mL Acetonitrile (Co-solvent).
-
Acid Stress: Add 4 mL of 1.0 N HCl .
-
Base Stress: Add 4 mL of 1.0 N NaOH .
-
Incubation: Reflux at 80°C for 4 hours . Note: Sulfonamides are resilient; room temperature is insufficient.
-
Quenching: Neutralize samples to pH 7.0 immediately before injection to prevent column damage.
-
Analysis: Inject onto C18 column. Look for the disappearance of the Parent (
min) and appearance of the void peak (Sulfobenzoic acid).
Protocol 2: Oxidative N-Dealkylation Check
Objective: Detect the loss of the methyl group (Degradant C).
-
Preparation: Dissolve 5 mg Parent in 2 mL Methanol.
-
Stressor: Add 1 mL of 3% Hydrogen Peroxide (
) . -
Catalyst (Optional): If
shows no effect after 24h, add AIBN (Azobisisobutyronitrile) as a radical initiator to simulate radical oxidation. -
Incubation: Ambient temperature for 24 hours.
-
LC-MS Screening: Scan for Loss of 14 Da (Transformation of
).-
Parent m/z: 298
-
Target m/z: 284
-
Frequently Asked Questions (FAQ)
Q: Why is my mass balance low (<80%) after acid hydrolysis? A: You are likely losing N-methylcyclohexylamine . It is semi-volatile and lacks a UV chromophore. It will not show up on your PDA detector. To confirm its presence, derivatize the sample with FMOC-Cl (fluorescence detection) or use LC-MS in ESI+ mode.
Q: Can I use thermal stress (solid state) to generate these degradants?
A: Unlikely. Solid-state thermal stress usually leads to decarboxylation (loss of
Q: Is the sulfonamide group acidic? A: No. This is a tertiary sulfonamide (no hydrogen on the nitrogen). Unlike secondary sulfonamides (e.g., Sulfamethoxazole), this compound cannot be deprotonated at the sulfonamide nitrogen. Any pH-dependent solubility changes are driven solely by the benzoic acid moiety.
References
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Standard reference for hydrolysis protocols).
-
Giles, A. L., et al. (2025). "Comparative Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid." BenchChem Technical Guides.
-
FDA Guidance for Industry. (2023). Forced Degradation Studies - Regulatory Update. Focus on hydrolysis and oxidative pathways for sulfonamides.
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (Defines the 5-20% degradation target).
-
Sigma-Aldrich. Product Specification: 3-[cyclohexyl(methyl)sulfamoyl]benzoic acid.[1] CAS 554426-45-8.[1]
Sources
Technical Support Center: Optimizing pH Stability for 3-[Cyclohexyl(methyl)sulfamoyl]benzoic Acid Formulations
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid. This guide is designed to provide you with in-depth technical and practical insights to navigate the challenges of pH stability in your formulations. Drawing upon established principles of physical chemistry and formulation science, this resource will empower you to make informed decisions, troubleshoot common issues, and ultimately develop robust and stable formulations.
Understanding the Molecule: A Tale of Two Moieties
3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid is a molecule that presents a unique and interesting challenge for formulation scientists. Its structure incorporates two key functional groups that have distinct and somewhat opposing pH-dependent behaviors: a benzoic acid group and an N,N-disubstituted sulfonamide group.
-
The Benzoic Acid Moiety: As a carboxylic acid, this group's solubility and stability are highly dependent on the pH of the formulation. Benzoic acid itself has a pKa of approximately 4.2.[1] Below this pH, the undisassociated (protonated) form predominates, which is generally less soluble in aqueous solutions. Above the pKa, the dissociated (deprotonated) carboxylate form is more prevalent, leading to increased aqueous solubility.
-
The Sulfonamide Moiety: The sulfonamide group also has an ionizable proton on the nitrogen atom. However, the pKa of sulfonamides can vary widely depending on the nature of the substituents on the nitrogen. While simple sulfonamides have a pKa around 10, N-alkylation, as seen with the cyclohexyl and methyl groups in this molecule, can influence this value.[2][3] Degradation of sulfonamides can occur via hydrolysis, particularly at acidic pH, often involving cleavage of the sulfur-nitrogen (S-N) bond.
The central challenge in formulating this molecule is to find a pH "sweet spot" that balances the requirements of both functional groups to ensure the overall stability and desired physicochemical properties of the final product.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions you may have when starting your formulation development.
Q1: What are the likely pKa values for 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid?
While experimental determination is always recommended, we can estimate the pKa values based on the constituent functional groups. The benzoic acid moiety is expected to have a pKa in the range of 4-5. For the N,N-disubstituted sulfonamide, the pKa is likely to be in the basic range, potentially between 9 and 11, due to the electron-donating nature of the alkyl groups.
Q2: What are the primary degradation pathways I should be concerned about?
Based on the structure, the two most probable degradation pathways are:
-
Hydrolysis of the sulfonamide bond: This is a significant concern, especially under acidic conditions, and can lead to the formation of 3-carboxybenzenesulfonamide and cyclohexylmethylamine.
-
Instability related to the carboxylic acid group: While generally more stable than the sulfonamide, issues like precipitation at low pH or potential interactions with other excipients can arise.
Q3: How does pH affect the solubility of this compound?
The solubility will be pH-dependent. At a pH below the pKa of the carboxylic acid (around 4-5), the compound will be in its less soluble, undisassociated form. As the pH increases above this pKa, the carboxylic acid will ionize, increasing aqueous solubility. However, at very high pH values, other stability issues related to the sulfonamide group may become more prominent.
Q4: What type of initial studies should I perform to understand the pH stability profile?
A fundamental first step is to perform a pH-stability profile study . This involves formulating the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and storing the samples at accelerated temperature conditions (e.g., 40°C or 50°C). The concentration of the parent compound and the formation of any degradation products should be monitored over time using a stability-indicating analytical method, such as HPLC.
Troubleshooting Guide
This section provides solutions to common problems encountered during the formulation development of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the formulation upon storage. | The pH of the formulation may be too low, causing the carboxylic acid to be in its less soluble, undisassociated form. | Increase the pH of the formulation to be at least 1-2 units above the pKa of the carboxylic acid. Consider using a buffer system to maintain the target pH. |
| Rapid degradation of the active ingredient, with a new peak appearing in the HPLC chromatogram. | This is likely due to the hydrolysis of the sulfonamide bond, which is often accelerated at acidic pH. | Increase the pH of the formulation to a more neutral or slightly alkaline range (e.g., pH 6-8). Evaluate the stability at different pH values to find the optimal range. |
| The formulation appears stable, but there is a loss of potency over time without the appearance of major degradation products. | This could be due to the formation of multiple minor degradation products that are not well-resolved by the current analytical method, or potential interactions with excipients. | Re-evaluate and optimize your HPLC method to ensure it is stability-indicating. Conduct forced degradation studies to identify all potential degradation products.[4][5][6] |
| Difficulty in finding a single pH that provides both good solubility and good stability. | This is a common challenge for molecules with multiple ionizable groups with conflicting pH requirements. | Consider more advanced formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems to enhance solubility at a pH where the sulfonamide group is more stable.[7] |
Experimental Protocols
Protocol 1: Determining the pH-Stability Profile
This protocol outlines the steps to experimentally determine the optimal pH for your formulation.
Objective: To identify the pH of maximum stability for 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid in an aqueous solution.
Materials:
-
3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
-
Citrate buffer solutions (pH 3, 4, 5)
-
Phosphate buffer solutions (pH 6, 7, 8)
-
Borate buffer solution (pH 9)
-
HPLC system with UV detector
-
Temperature-controlled stability chambers
Procedure:
-
Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of buffered aqueous solutions at different pH values (e.g., 3, 4, 5, 6, 7, 8, and 9).
-
Spike the buffered solutions with the stock solution to achieve the desired final concentration of the active ingredient.
-
Filter the solutions and place them in sealed vials.
-
Store the vials at an accelerated temperature (e.g., 50°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples and analyze them by a validated stability-indicating HPLC method.
-
Plot the percentage of the remaining parent compound against time for each pH.
-
Determine the degradation rate constant (k) for each pH from the slope of the line.
-
Plot the logarithm of the rate constant (log k) against pH to generate the pH-rate profile. The nadir of this plot indicates the pH of maximum stability.
Protocol 2: Forced Degradation Study
This study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[4][5][6]
Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and establish degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of the compound under each of the stress conditions.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV and HPLC-MS to separate, identify, and characterize the degradation products.
-
The results of this study will inform the development of a robust, stability-indicating HPLC method that can separate the parent compound from all potential degradation products.
Visualizing Key Concepts
pH-Stability Relationship
Caption: The interplay between pH, stability, and solubility.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
-
Abu-Lafi, S. et al. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim. Scientia Pharmaceutica. Available at: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Available at: [Link]
-
Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. (n.d.). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Carboxylic Acid Structure and Chemistry: Part 2. (n.d.). University of the Sciences in Philadelphia. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Available at: [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28). Scientific Research Publishing. Available at: [Link]
-
Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (n.d.). ResearchGate. Available at: [Link]
-
Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. (n.d.). Longdom Publishing. Available at: [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024, January 25). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Available at: [Link]
-
4-chloro-3-sulfamoylbenzoic acid | CAS 1205-30-7. (n.d.). PharmaCompass. Available at: [Link]
-
stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
-
3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352. (n.d.). PubChem. Available at: [Link]
-
Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (n.d.). ChemRxiv. Available at: [Link]
-
2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide | 2-Aminobenzoic Acid. (n.d.). Sarna Chemicals. Available at: [Link]
-
Further optimization of sulfonamide analogs as EP1 receptor antagonists: synthesis and evaluation of bioisosteres for the carboxylic acid group. (2006, November 1). PubMed. Available at: [Link]
-
Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. (n.d.). University of Missouri. Available at: [Link]
-
N-cyclohexyl-4-formyl-N-methylbenzenesulfonamide | C14H19NO3S | CID 155923733. (n.d.). PubChem. Available at: [Link]
-
Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Available at: [Link]
-
and intermolecular interactions in small bioactive molecules: cooperative features from experimental and theoretical charge-density analysis. (n.d.). University of Glasgow. Available at: [Link]
-
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2018, January 15). PubMed. Available at: [Link]
-
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid | C16H21NO3S | CID 2341510. (n.d.). PubChem. Available at: [Link]
-
Intermolecular interactions and permeability of 5-fluorouracil cocrystals with a series of isomeric hydroxybenzoic acids: a combined theoretical and experimental study. (n.d.). CrystEngComm (RSC Publishing). Available at: [Link]
-
Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. (2022, December 13). MDPI. Available at: [Link]
-
Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. (n.d.). NIST WebBook. Available at: [Link]
-
Development of drug discovery screening system by molecular interaction kinetics-mass spectrometry. (2018, April 30). PubMed. Available at: [Link]
-
Showing Compound 3-Methoxybenzoic acid (FDB010546). (2010, April 8). FooDB. Available at: [Link]
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 3-[Methyl(phenyl)sulfamoyl]benzoic acid | 325721-26-4 | Benchchem [benchchem.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Strategies for Overcoming Steric Hindrance in 3-[Cyclohexyl(methyl)sulfamoyl]benzoic Acid Derivatives
Welcome to the technical support guide for navigating the synthetic challenges associated with 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid and its derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter difficulties arising from the significant steric hindrance inherent in this molecular scaffold. Here, we provide not just protocols, but the underlying strategic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Steric Challenge
The 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid scaffold is a valuable building block in medicinal chemistry. However, its synthesis and subsequent derivatization are frequently plagued by low yields and slow reaction rates. The root cause is the sterically demanding N-cyclohexyl-N-methylsulfamoyl group. The bulky cyclohexyl ring, coupled with the adjacent methyl group, creates a congested environment that impedes key bond-forming reactions at both the sulfonamide and the benzoic acid positions. This guide offers a systematic, question-and-answer-based approach to overcoming these hurdles.
Caption: Key structural features contributing to steric hindrance.
Part 1: Troubleshooting Sulfonamide Bond Formation
The initial construction of the sulfamoyl group is often the first major obstacle. This typically involves the reaction of a 3-(chlorosulfonyl)benzoic acid derivative with N-methylcyclohexanamine.
Q1: My reaction between 3-(chlorosulfonyl)benzoic acid methyl ester and N-methylcyclohexanamine is sluggish and gives poor yields. What is the underlying issue and how can I fix it?
A1: The Cause: You are observing a classic case of sterically hindered nucleophilic attack. The electrophilic sulfur atom of the sulfonyl chloride is shielded by the ortho- and meta-substituents on the benzoic acid ring. More importantly, the nucleophile, N-methylcyclohexanamine, is a secondary amine with a very bulky cyclohexyl group. This bulk physically obstructs the amine's nitrogen from achieving the necessary trajectory to attack the sulfur atom, leading to a high activation energy barrier for the reaction.[1][2]
Troubleshooting Strategies:
-
Optimize the Base: The choice of base is critical. A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can exacerbate the steric problem.[1] Switching to a smaller, non-nucleophilic base like pyridine can be beneficial as it is less likely to interfere with the approach of the nucleophile.
-
Increase Reaction Temperature: Providing more kinetic energy can help the reacting molecules overcome the steric repulsion barrier.[1][3] Consider increasing the temperature incrementally, for example, from room temperature to 40-60°C or even reflux, while monitoring for potential side reactions or degradation.
-
Extend Reaction Time: Sterically hindered reactions are inherently slower.[4] Extending the reaction time from a few hours to 12, 24, or even 48 hours can often drive the reaction to completion.[3] Monitor progress by TLC or LC-MS to determine the optimal endpoint.
-
Use a Catalyst: In some cases, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction, even though it's more commonly used in acylations. It functions by forming a highly reactive sulfonylpyridinium intermediate.
Experimental Protocol 1: Optimized Sulfonamide Formation
This protocol incorporates strategies to mitigate steric hindrance.
-
Reagent Preparation: To a dry, round-bottom flask under an inert nitrogen atmosphere, add N-methylcyclohexanamine (1.0 equivalent) and an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-hindered base such as pyridine (1.5 equivalents). Stir the mixture at 0°C.
-
Slow Addition of Electrophile: Dissolve 3-(chlorosulfonyl)benzoic acid methyl ester (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 40°C. Monitor the reaction's progress every 4-6 hours using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: Overcoming Challenges in Amide Coupling
Once the 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid core is synthesized, the next challenge is forming amide derivatives at the carboxylic acid position. The bulky sulfamoyl group at the meta-position significantly hinders this transformation.
Q2: Standard amide coupling reagents like EDC/HOBt or DCC are failing or giving low yields when I try to couple an amine to my sterically hindered benzoic acid. What are more effective alternatives?
A2: The Cause: The inefficiency of standard carbodiimide reagents stems from two factors. First, the bulky sulfamoyl group impedes the formation of the activated O-acylisourea intermediate. Second, even if this intermediate forms, the same steric bulk shields the activated carbonyl from the incoming amine nucleophile.[5][6] To overcome this, you must switch to a more potent activation strategy.
Solutions Ranked by Potency:
-
High-Potency Uronium/Phosphonium Reagents: These are the first line of defense. Reagents like HATU, HBTU, or PyBOP are significantly more effective because they rapidly form highly reactive activated esters (OAt or OBt esters) that are more susceptible to nucleophilic attack, even by hindered amines.[3][5][7] HATU is often considered the gold standard for difficult couplings.[3][8]
-
Acyl Fluoride Formation: For extremely challenging couplings where even HATU fails, converting the carboxylic acid to an acyl fluoride is a powerful strategy.[5][9] The fluoride atom is very small and highly electron-withdrawing, making the acyl fluoride a superb, sterically unencumbered electrophile. This conversion can be achieved in situ using reagents like Cyanuric Fluoride or TFFH.[9]
Caption: Decision workflow for hindered amide coupling.
Comparative Data: Coupling Reagents
The following table summarizes the relative performance of common coupling reagents for sterically demanding substrates.
| Coupling Reagent | Relative Potency | Typical Base | Key Advantages & Considerations |
| EDC/HOBt | Moderate | DIPEA, Et₃N | Standard, cost-effective. Often insufficient for hindered systems.[10] |
| HATU | Very High | DIPEA, Collidine | Gold standard for difficult couplings; fast reaction times.[3][8] |
| HBTU | High | DIPEA, Et₃N | Very effective, slightly less potent than HATU.[5][7] |
| PyBOP | High | DIPEA | Phosphonium salt; avoids side reactions with the free amine.[5][11] |
| Acyl Fluoride (via TFFH) | Extremely High | Pyridine, DIPEA | Excellent for α,α-disubstituted or other severely hindered substrates.[5][9] |
Experimental Protocol 2: HATU-Mediated Coupling for Hindered Substrates
-
Activation: In a dry flask under an inert atmosphere, dissolve 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base like DIPEA (3.0 eq.) in an anhydrous polar aprotic solvent (e.g., NMP or DMF). Stir for 5-10 minutes at room temperature for pre-activation.
-
Amine Addition: Add the desired amine (1.2 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature. For highly hindered systems, gentle heating to 40-50°C may be required.[3] Monitor progress by LC-MS. Reactions may take 4-24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide product by column chromatography or recrystallization.
Experimental Protocol 3: Acyl Fluoride Method for Extremely Hindered Couplings
This protocol is adapted for cases where even potent uronium reagents fail.[5][9]
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid (1.0 eq.) in anhydrous DCM. Cool the solution to 0°C. Add pyridine (2.0 eq.) followed by the dropwise addition of Cyanuric Fluoride (0.5 eq.). Stir at 0°C for 1 hour, then allow to warm to room temperature for 1-2 hours.
-
Coupling Reaction: In a separate flask, dissolve the amine (1.2 eq.) and an additional equivalent of pyridine in DCM. Slowly add the in situ generated acyl fluoride solution to the amine solution at 0°C.
-
Reaction & Work-up: Allow the reaction to proceed at room temperature overnight. Monitor for completeness. Perform an aqueous work-up as described in Protocol 2.
-
Purification: Purify the final product using standard techniques.
References
-
Chemistry Blog. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available from: [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]
-
Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. Available from: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). PMC. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by amide reduction. Available from: [Link]
-
Formatech. The Role of HOBt and HBTU in Peptide Coupling Reactions. Available from: [Link]
-
bioRxiv. Molecular mechanism of plasmid-borne resistance to sulfonamides. Available from: [Link]
-
MDPI. Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Available from: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2017). PMC. Available from: [Link]
-
SciSpace. A green chemistry perspective on catalytic amide bond formation. Available from: [Link]
-
Reddit. effect of steric hindrance on nucleophiles : r/chemhelp. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]
-
Science of Synthesis. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available from: [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]
-
Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. Available from: [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide. (2010). PMC. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chimia.ch [chimia.ch]
- 7. peptide.com [peptide.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
Technical Support Center: Purification of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic Acid
The following technical guide is structured as a Tier 3 Support Resource for process chemists and purification scientists. It assumes a baseline understanding of organic synthesis but addresses the specific physicochemical challenges of amphiphilic sulfonamide derivatives.
Case ID: 3-CMSBA-PUR-001 Compound Class: Amphiphilic Sulfonamide Benzoic Acids CAS (Analogous): 554426-45-8 (Generic Reference)
Executive Summary & Molecule Analysis
The Challenge: Purifying 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid is deceptively difficult due to its amphiphilic nature .
-
The Head (Polar/Acidic): The benzoic acid moiety (
) confers solubility in basic aqueous media. -
The Tail (Lipophilic): The
-cyclohexyl- -methyl group creates significant steric bulk and lipophilicity, leading to "oiling out" during aqueous recrystallization. -
The Core (Neutral): Unlike primary sulfonamides, this is a tertiary sulfonamide . It lacks an acidic proton on the nitrogen, meaning it cannot form salts at the sulfonamide position.
Common Impurities:
-
Impurity A (Basic):
-methylcyclohexylamine (Starting material). Lipophilic, basic ( ). -
Impurity B (Highly Polar/Acidic): 3-Sulfobenzoic acid (Hydrolysis byproduct). Highly water-soluble.
-
Impurity C (Neutral): Bis-sulfonamides or decarboxylated byproducts.
Diagnostic Workflow (Logic Map)
Before starting a protocol, identify your specific failure mode using the logic map below.
Figure 1: Diagnostic logic tree for identifying the primary purification bottleneck.
Module 2: The "Workhorse" Protocol (Acid-Base Extraction)
Why this works: This method exploits the acidity of the benzoic acid (
Protocol Steps
Step 1: Dissolution (The Salt Formation) Dissolve the crude solid in 1M NaOH (aq) . Use approximately 10 mL of base per gram of crude.
-
Mechanism:[1][2] The benzoic acid converts to sodium benzoate (water-soluble). The lipophilic amine impurity remains neutral and organic-soluble.
Step 2: The "Amine Purge" Wash
Extract the aqueous basic layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (
-
Critical Check: Keep the Aqueous Layer . The organic layer contains the amine impurity (Impurity A) and neutral byproducts. Discard the organic layer (or save for recovery).
Step 3: Precipitation (The Controlled Crash) Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2.0.
-
Observation: The product should precipitate as a white solid.
-
Why pH 2? You must go at least 2 units below the
(4.2) to ensure 99% protonation. -
Fate of Impurity B: The hydrolysis byproduct (3-sulfobenzoic acid) is a strong acid (
) and highly water-soluble. It will remain dissolved in the acidic mother liquor.
Step 4: Filtration & Wash Filter the solid.[3] Wash the cake with cold dilute HCl (0.1M) followed by cold water .
-
Warning: Do not over-wash with water if your yield is low; the product has slight water solubility due to the sulfonamide oxygen atoms.
Troubleshooting Q&A
Q: The product oiled out instead of precipitating during acidification. A: This is due to the cyclohexyl group.
-
Fix: Do not add acid rapidly. Add seed crystals if available. If it oils, extract the "oiled" aqueous mixture with EtOAc, dry the organic layer (MgSO4), and evaporate. Then use Module 3 .[4][5]
Q: I still smell the amine after the DCM wash. A: The partition coefficient wasn't favorable.
-
Fix: Add a small amount of brine to the basic aqueous layer during the DCM wash to "salt out" the organic amine into the DCM layer.
Module 3: Recrystallization & Polishing
Context: Sulfonamides with cyclohexyl groups are notorious for trapping solvents and forming "gums."
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Ethanol/Water | ⭐⭐⭐ (Best) | Good balance. Dissolve in hot EtOH, add hot water until turbid, cool slowly. |
| Methanol/Water | ⭐⭐ (Good) | Similar to EtOH but product may be too soluble, leading to lower recovery. |
| Acetonitrile | ⭐ (Specific) | Good for removing highly polar colored impurities. |
| Toluene | ⚠️ (Caution) | May work, but risk of solvate formation. |
The "Anti-Oil" Protocol
If standard recrystallization leads to oiling out:
-
Dissolve the crude in the minimum amount of boiling Ethanol .
-
Remove from heat and let it cool slightly (to ~50°C).
-
Add warm water dropwise until a faint, permanent cloudiness appears.
-
Reheat briefly to clear the solution.
-
Insulate the flask with a towel and let it cool to room temperature undisturbed over 4–6 hours.
-
Mechanism:[1] Rapid cooling forces the hydrophobic tails (cyclohexyl) to aggregate into oil droplets. Slow cooling allows the ordered crystal lattice (H-bonding of the acid) to form first.
-
Module 4: Advanced Separation (Chromatography)
If the amine impurity persists (common if the amine is N-methylcyclohexylamine, which can form tight ion pairs), use Flash Column Chromatography.
Stationary Phase: Silica Gel (Acid-washed silica is preferred but standard is okay). Mobile Phase: DCM : Methanol (95:5) + 0.1% Acetic Acid .
-
Why Acetic Acid? The product is a carboxylic acid. Without the acetic acid modifier, it will "streak" or "tail" on the silica column due to interaction with silanol groups. The acetic acid suppresses ionization, sharpening the peak.
Impurity Fate Visualization
Understanding where your impurities go is the key to a self-validating process.
Figure 2: Fate mapping of the target molecule versus impurities A and B during acid-base workup.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
PubChem. 3-Sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed 2024).
-
University of Rochester. Not Voodoo: Workup & Purification Guides. Available at: [Link] (Accessed 2024).
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. CAS 1205-30-7 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides a comprehensive examination of the predicted mass spectrometry fragmentation of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, a molecule featuring a confluence of functional groups that yield a rich and informative fragmentation spectrum.
This document moves beyond a mere recitation of fragmentation rules, delving into the causal relationships that govern ion formation. By understanding the predictable yet complex fragmentation pathways of this molecule, researchers can gain a robust framework for the identification and characterization of related compounds. Furthermore, this guide will objectively compare the insights gleaned from mass spectrometry with those from alternative analytical techniques, providing a holistic perspective on structural analysis.
Predicted Mass Spectrometry Fragmentation of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic Acid
The fragmentation of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid in a mass spectrometer is dictated by the inherent chemical properties of its three key structural motifs: the benzoic acid group, the aromatic sulfonamide core, and the N,N-disubstituted amine with cyclohexyl and methyl groups. The ionization method, typically electrospray ionization (ESI), and the polarity (positive or negative ion mode) will significantly influence the observed fragmentation pathways.
Positive Ion Mode (ESI+) Fragmentation
In positive ion mode, the molecule will readily protonate, likely at the sulfonamide nitrogen or the carboxylic acid oxygen, to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion is expected to initiate a cascade of fragmentation events.
A primary and highly characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), a 64 Da loss, through a rearrangement reaction.[1][2] This process is often a dominant fragmentation route and serves as a key diagnostic marker for the sulfonamide moiety.[2][3]
Concurrently, fragmentation of the benzoic acid portion is anticipated. A common initial step for protonated carboxylic acids is the loss of a water molecule (H₂O, 18 Da). This is often followed by the subsequent loss of carbon monoxide (CO, 28 Da).
Cleavage of the substituents on the sulfonamide nitrogen is also highly probable. This can occur through several pathways:
-
Loss of the cyclohexyl group: Cleavage of the N-cyclohexyl bond could occur, leading to a significant fragment. The stability of the resulting carbocation would influence the likelihood of this fragmentation.
-
Loss of the methyl group: Cleavage of the N-methyl bond would result in a loss of 15 Da.
-
Fragmentation of the cyclohexyl ring: The cyclohexyl ring itself can undergo fragmentation, leading to a series of smaller fragment ions.[4]
The interplay of these pathways will determine the final appearance of the MS/MS spectrum. The relative abundance of the resulting fragment ions will depend on their respective stabilities and the energy applied during CID.
Predicted Positive Ion (ESI+) Fragmentation Pathways
Caption: Predicted fragmentation of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid in ESI+ mode.
Negative Ion Mode (ESI-) Fragmentation
In negative ion mode, the carboxylic acid group will readily deprotonate to form the precursor ion [M-H]⁻. The subsequent fragmentation is expected to be dominated by the characteristic behavior of deprotonated benzoic acids.
The most prominent fragmentation pathway is the neutral loss of carbon dioxide (CO₂), a 44 Da loss, from the carboxylate group. This decarboxylation is a highly favorable process and often results in the base peak in the negative ion mode spectrum.
Additionally, fragmentation of the sulfonamide moiety can also occur in negative ion mode. While less common than in positive mode, the loss of SO₂ from the deprotonated molecule is a possibility. Cleavage of the S-N bond and fragmentation of the N-alkyl groups may also be observed, although typically to a lesser extent than the decarboxylation of the benzoic acid.
Predicted Negative Ion (ESI-) Fragmentation Pathways
Caption: Predicted fragmentation of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid in ESI- mode.
Comparison with Alternative Analytical Methodologies
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation often benefits from complementary data from other analytical techniques.
| Analytical Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| LC-MS/MS | Molecular weight, fragmentation patterns, chromatographic separation of isomers and impurities.[3] | High sensitivity and specificity. Provides key structural information from fragmentation. | Does not provide direct information on the connectivity of atoms. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment of each atom (¹H, ¹³C), providing unambiguous connectivity. | Gold standard for definitive structure elucidation. Can distinguish between isomers. | Lower sensitivity compared to MS. Requires a larger amount of pure sample. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and mass analysis of volatile and thermally stable compounds. | Can provide complementary fragmentation data (electron ionization). | Requires derivatization of the polar carboxylic acid and sulfonamide groups to increase volatility. This adds a step to the workflow and may introduce artifacts.[5] |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Confirms the presence of key functional groups like C=O (acid), S=O (sulfonamide), and N-H (if present as an impurity). | Provides limited information on the overall molecular structure and connectivity. |
The synergy between LC-MS and NMR is particularly powerful. LC-MS can rapidly identify the components of a complex mixture and provide initial structural hypotheses based on fragmentation, while NMR can then be used on isolated components to confirm the exact structure.[6]
Experimental Protocols
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general procedure for the analysis of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid using a standard reversed-phase LC-MS/MS system.
1. Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. b. Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
2. Liquid Chromatography Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
- Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes.
- Scan Mode: Full scan MS to determine the precursor ion, followed by product ion scan (MS/MS) of the protonated/deprotonated molecule.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 120-150 °C.
- Desolvation Temperature: 350-450 °C.
- Collision Gas: Argon.
- Collision Energy: Ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
LC-MS/MS Experimental Workflow
Caption: A typical workflow for the LC-MS/MS analysis of the target compound.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: a. Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). b. Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Experiments:
- ¹H NMR: To identify the number and environment of protons.
- ¹³C NMR: To identify the number and type of carbon atoms.
- 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
- Temperature: 25 °C.
Conclusion
The structural elucidation of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid by mass spectrometry is a multifaceted process that relies on the predictable fragmentation of its constituent functional groups. The characteristic neutral loss of SO₂ in positive ion mode and the decarboxylation in negative ion mode are expected to be key diagnostic fragmentation pathways. The fragmentation of the N-cyclohexyl and N-methyl groups provides further structural information.
While mass spectrometry is a powerful tool for initial identification and structural hypothesis, a definitive and comprehensive characterization is best achieved through a multi-technique approach, with NMR spectroscopy playing a crucial confirmatory role. The experimental protocols provided in this guide offer a robust starting point for researchers seeking to analyze this molecule and its analogues, enabling confident structural assignment and facilitating further drug development efforts. By understanding the principles outlined herein, scientists can leverage the full potential of modern analytical techniques to navigate the complexities of molecular characterization.
References
- LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (URL: Not available)
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (URL: [Link])
- NMR Chemical Shifts. (URL: Not available)
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (URL: [Link])
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchGate. (URL: [Link])
-
Benzenesulfonamide, N-cyclohexyl-4-methyl- - the NIST WebBook. (URL: [Link])
-
ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR - Molnar Institute. (URL: [Link])
- The Main Fragmentation Reactions of Organic Compounds. (URL: Not available)
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids - Amazon AWS. (URL: [Link])
-
n-Cyclohexyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
N-cyclohexyl-2-benzothiazole sulfonamide - the NIST WebBook. (URL: [Link])
-
N-Cyclohexylbenzenesulfonamide | C12H17NO2S | CID 232561 - PubChem. (URL: [Link])
- Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (URL: Not available)
-
Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Publications. (URL: [Link])
- The Derivatization and Analysis of Amino Acids by GC-MS. (URL: Not available)
-
mass spectra - fragmentation patterns - Chemguide. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
Mass Spectrometry - MSU chemistry. (URL: [Link])
-
SAM GCMS identification of benzoic acid derivatized compared with the... - ResearchGate. (URL: [Link])
- Acids: Derivatization for GC Analysis. (URL: Not available)
- Mass Spectrometry: Fragment
-
N-Cyclohexyl-N-methylbenzenesulfonamide - PMC. (URL: [Link])
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. (URL: [Link])
- GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (URL: Not available)
-
General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry - SciSpace. (URL: [Link])
-
A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing). (URL: [Link])
- Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (URL: Not available)
-
N-Cyclohexyl-N'-methylurea, N,N'-dimethyl - Optional[13C NMR] - Chemical Shifts. (URL: [Link])
Sources
- 1. hpst.cz [hpst.cz]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. N-Cyclohexyl 4-fluorobenzenesulfonamide | 565-40-2 | Benchchem [benchchem.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. scs.illinois.edu [scs.illinois.edu]
Comparative Bioactivity Guide: 3-[Cyclohexyl(methyl)sulfamoyl]benzoic Acid vs. Traditional Sulfonamides
[1][2]
Executive Summary
While traditional sulfonamides are historically defined by their antibacterial efficacy via the folate pathway, 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid represents a distinct pharmacological class.[1][2] Lacking the para-amino moiety essential for antibiosis, this compound leverages a meta-sulfamoylbenzoic acid scaffold optimized for Carbonic Anhydrase (CA) inhibition and Organic Anion Transporter (OAT) modulation .[1][2]
This guide details the structural divergence that shifts bioactivity from infection control to metabolic regulation, supported by physicochemical profiling and experimental protocols.
Structural & Physicochemical Analysis[3][4][5]
The primary differentiator lies in the pharmacophore arrangement. Traditional sulfonamides require a para-aniline group to mimic p-aminobenzoic acid (PABA).[1][2] The target compound replaces this with a carboxylic acid and introduces a bulky hydrophobic group on the sulfonamide nitrogen.
Comparative Physicochemical Profile[1][2][6][7]
| Feature | Traditional (e.g., Sulfamethoxazole) | Target: 3-[Cyclohexyl(methyl)sulfamoyl]benzoic Acid | Impact on Bioactivity |
| Core Scaffold | p-Aminobenzenesulfonamide | 3-Carboxybenzenesulfonamide | Determines primary target (Bacteria vs. Enzyme).[1][2] |
| N1-Substitution | Heterocyclic (Isoxazole) | Cyclohexyl + Methyl | Target: Increases lipophilicity (LogP) for membrane/BBB penetration.[1][2] |
| Key Functional Group | p-Amino (–NH₂) | Carboxylic Acid (–COOH) | Target: Eliminates antibacterial activity; enhances zinc-binding affinity in metalloenzymes.[1][2] |
| Lipophilicity (LogP) | ~0.89 (Hydrophilic) | ~3.3 (Lipophilic) | Target: Superior intracellular access and potential CNS distribution.[1][2] |
| pKa (Acidic) | ~5.6 (Sulfonamide NH) | ~3.5 (Benzoic acid) | Target: Ionized at physiological pH, aiding OAT transport.[1][2] |
Mechanism of Action: The Divergence
The structural modification dictates a complete shift in biological signaling.[2] The target compound is inactive against bacteria but highly potent against mammalian metalloenzymes.[1][2]
Pathway Visualization
The following diagram illustrates the bifurcation of sulfonamide bioactivity based on substitution patterns.
Caption: Divergent signaling pathways: Traditional sulfonamides target bacterial folate synthesis, while the target compound inhibits mammalian Carbonic Anhydrase.[1][2]
Detailed Mechanism[1][2]
-
Traditional (Antibacterial): Competitive inhibition of dihydropteroate synthase (DHPS).[1][2] The p-amino group is non-negotiable for fitting the PABA binding pocket.[1][2]
-
Target (Enzymatic/Metabolic):
-
Carbonic Anhydrase Inhibition (CAI): The sulfonamide moiety (
or substituted variants) acts as a zinc-binding group (ZBG) within the enzyme's active site.[1][2] The meta-benzoic acid tail interacts with the hydrophilic half of the active site, while the N-cyclohexyl group engages hydrophobic pockets, enhancing selectivity for specific isoforms (e.g., hCA IX in tumors or hCA II in glaucoma).[2] -
OAT Modulation: Similar to Probenecid, the benzoic acid moiety allows the compound to block Organic Anion Transporters, potentially extending the half-life of co-administered drugs.[2]
-
Experimental Performance & Protocols
To validate the bioactivity of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, researchers should utilize enzyme inhibition assays rather than standard MIC (Minimum Inhibitory Concentration) bacterial plates.[1][2]
Comparative Bioactivity Data (Representative Class Data)
| Assay Type | Sulfanilamide (Control) | Target Compound (Analogous) | Interpretation |
| Antibacterial (E. coli MIC) | < 50 µg/mL | > 1000 µg/mL (Inactive) | Target lacks PABA mimicry.[1][2] |
| hCA I Inhibition ( | ~300 nM | ~50–100 nM | Target shows higher potency due to hydrophobic interactions.[1][2] |
| hCA II Inhibition ( | ~240 nM | ~10–30 nM | High affinity for the glaucoma-associated isoform.[1][2] |
| Lipophilicity ( | 0.8 | 3.3 | Target is suitable for intracellular or CNS targets.[1][2] |
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Use this protocol to verify the enzymatic potency of the target compound.[1]
Reagents:
-
Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).[1][2]
-
Substrate: 4-Nitrophenyl acetate (4-NPA) or CO₂ hydration buffer.[1][2]
Workflow:
-
Preparation: Dissolve 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer (HEPES 20 mM, pH 7.5).
-
Incubation: Incubate enzyme (100 nM final) with inhibitor dilutions for 15 minutes at 25°C to reach equilibrium.
-
Initiation: Add substrate (saturated CO₂ water) rapidly using a stopped-flow apparatus.
-
Measurement: Monitor the acidification rate via absorbance change of Phenol Red at 557 nm.
-
Calculation: Fit the initial velocity (
) vs. inhibitor concentration to the Cheng-Prusoff equation to determine and .[1][2]
Protocol 2: Chemical Synthesis Validation (Amidation)
Since this compound is often synthesized in-house, ensure purity before testing.
-
Reactants: 3-(Chlorosulfonyl)benzoic acid + N-Methylcyclohexylamine.[1][2]
-
Condition: Anhydrous THF/DCM, 0°C to RT, with Triethylamine (TEA) as a base.
-
Workup: Acidify to pH 2 (precipitates the benzoic acid), extract with EtOAc.
-
Validation: NMR must show the cyclohexyl multiplet (1.0–1.8 ppm) and the disappearance of the sulfonyl chloride peak.[2]
Applications & Research Utility
| Field | Application of Target Compound |
| Ophthalmology | Development of topical anti-glaucoma agents (targeting hCA II/XII) with improved corneal permeability due to the cyclohexyl group.[1][2] |
| Oncology | Targeting hCA IX in hypoxic tumors.[1][2][3] The lipophilic tail aids in penetrating the tumor microenvironment. |
| Pharmacokinetics | Use as a probe for OAT (Organic Anion Transporter) inhibition to study drug-drug interactions (similar to Probenecid).[1][2] |
References
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
BenchChem. (2025).[1][2][4][5][6] The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Link
-
PubChem. (2025).[1][2] Compound Summary: 3-sulfamoylbenzoic acid derivatives. National Library of Medicine.[2] Link
-
VulcanChem. (2024).[1][2] Structure-Activity Relationships of N-substituted Sulfonamides. Link
-
BindingDB. (2024).[1][2] Affinity Data for Sulfamoylbenzoic Acid Analogs. Link
Sources
- 1. 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid | C16H21NO3S | CID 2341510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide (683762-09-6) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Purity Assessment Standards for 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
Executive Summary
This guide provides a technical comparison of purity assessment methodologies for 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid (CAS: 554426-45-8). As a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (potentially related to diuretic or antidiabetic scaffolds), establishing the purity of this compound is essential for regulatory compliance and downstream reaction efficiency.
We compare three distinct analytical approaches: HPLC-UV (High-Performance Liquid Chromatography), qNMR (Quantitative Nuclear Magnetic Resonance), and Potentiometric Titration . While HPLC remains the industry standard for impurity profiling, this guide demonstrates why qNMR is the superior technique for establishing "Primary Reference Standard" status due to its metrological traceability without requiring a pre-existing standard.
Chemical Context & Physicochemical Challenges
To design a robust analytical method, one must first understand the molecule's behavior in solution.
-
Chemical Structure: A benzoic acid core substituted with a sulfonamide group bearing a cyclohexyl and a methyl moiety.
-
Acidity (pKa): The carboxylic acid proton (
) has a pKa of approximately 3.5–4.0. The sulfonamide nitrogen is fully substituted (no acidic proton), making the molecule a mono-protic acid . -
Solubility:
-
High: DMSO, Methanol, dilute Alkali (as the carboxylate salt).
-
Low: Water (at acidic pH), Hexane.
-
-
Chromatographic Implication: In Reverse Phase HPLC (RP-HPLC), the mobile phase pH must be maintained below 3.0 to suppress ionization of the carboxylic acid. If the pH is neutral, the molecule exists as a benzoate anion (
), resulting in poor retention (elution at void volume) and peak tailing.
Comparative Analysis of Analytical Methods
The following table contrasts the three primary methodologies based on Sensitivity, Specificity, and Operational requirements.
Table 1: Method Performance Comparison
| Feature | Method A: RP-HPLC (UV) | Method B: 1H-qNMR | Method C: Potentiometric Titration |
| Primary Utility | Impurity Profiling (Detecting <0.05% impurities) | Absolute Purity Assay (Establishing Reference Standards) | Bulk Assay (Raw material intake) |
| Specificity | High (Separates isomers and synthesis byproducts) | Very High (Distinguishes structure) | Low (Responds to any acidic impurity) |
| Reference Standard | Required (Must have a known standard to quantify) | Not Required (Uses internal standard like Maleic Acid) | Not Required (Stoichiometric) |
| Limit of Quantitation | < 0.05% | ~ 0.1% | N/A (Macro method) |
| Sample Requirement | Micrograms (< 1 mg) | Milligrams (10–20 mg) | Grams (> 0.5 g) |
| Cost per Run | Low | High (Instrument time + Deuterated solvents) | Very Low |
Decision Framework: Which Method to Choose?
The choice of method depends on the stage of drug development. The following logic flow illustrates the decision process.
Figure 1: Analytical Decision Tree for selecting the appropriate purity assessment method based on the intended application.
Detailed Experimental Protocols
Method A: RP-HPLC (The Specificity Standard)
Objective: To detect organic impurities (e.g., unreacted 3-chlorosulfonylbenzoic acid or N-methylcyclohexylamine).
-
Principle: Separation on a hydrophobic stationary phase (C18) using ion-suppression chromatography.
-
Causality: The acidic mobile phase ensures the benzoic acid moiety remains protonated, increasing its interaction with the C18 ligands and preventing peak fronting.
Protocol:
-
Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-5 min: 20% B (Isocratic hold to elute polar salts).
-
5-20 min: 20% → 80% B (Linear gradient to elute the main peak).
-
20-25 min: 80% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Sulfonamide absorption) or 254 nm (Benzoic ring).
-
Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:Acetonitrile.
System Suitability Criteria (Self-Validating):
-
Tailing Factor (
): NMT 1.5. -
Resolution (
): > 2.0 between the main peak and nearest impurity. -
%RSD (Area): < 2.0% for 5 replicate injections.
Method B: 1H-qNMR (The Absolute Reference)
Objective: To determine the absolute mass balance purity without a reference standard of the analyte.
-
Principle: The integrated signal area in NMR is directly proportional to the molar concentration of the nuclei, regardless of chemical structure.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) . Maleic acid is preferred due to its sharp singlet at ~6.3 ppm, which typically does not overlap with the aromatic protons of the benzoic acid derivative.
Protocol:
-
Solvent: DMSO-d6 (Ensures complete solubility of the cyclohexyl group and the carboxylic acid).
-
Preparation:
-
Weigh exactly ~15 mg of the sample (
). -
Weigh exactly ~10 mg of the Internal Standard (
). -
Dissolve both in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): > 60 seconds (Critical: Must be to ensure full relaxation for quantitative accuracy). -
Scans: 16 or 32.
-
-
Calculation:
Visualizing the HPLC Method Development Logic
Understanding the relationship between pH and retention is critical for this acidic molecule.
Figure 2: Impact of Mobile Phase pH on the retention of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid.
Conclusion
For routine quality control , Method A (HPLC-UV) is the recommended standard due to its ability to detect trace synthesis impurities. However, for the initial characterization of a new batch to be used as a reference standard, Method B (qNMR) is scientifically superior as it provides an absolute purity value traceable to the internal standard, independent of the analyte's availability.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[3] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Sources
Safety Operating Guide
3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid proper disposal procedures
Subject: Operational Disposal Protocol for 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
Executive Summary & Immediate Action
3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid is a functionalized organic acid containing a sulfonamide moiety. While often used as a pharmaceutical intermediate or research building block, its disposal requires specific attention to two functional characteristics: acidity (benzoic acid group) and sulfur content (sulfonamide group).
Core Directive:
-
DO NOT dispose of this compound down the drain. Sulfonamides are persistent environmental pollutants and can disrupt microbial communities in wastewater treatment plants.
-
DO NOT mix with strong oxidizers (e.g., nitric acid, permanganates) or strong bases during accumulation, as this may generate heat or unstable byproducts.
-
PRIMARY DISPOSAL METHOD: High-temperature incineration with flue gas scrubbing (to capture SOx).
Chemical Characterization & Waste Classification
To ensure compliance with RCRA (USA) and local hazardous waste regulations, you must classify this material based on its functional groups.
| Parameter | Characteristic | Operational Implication |
| Chemical Class | Organic Acid / Sulfonamide | Segregate from bases and oxidizers. |
| Physical State | Solid (Crystalline Powder) | Dispose as solid hazardous waste (unless in solution). |
| Acidity (pKa) | ~3.5 - 4.2 (Benzoic acid moiety) | Corrosive potential. May carry D002 code if pH |
| Elemental Composition | C, H, N, O, S | Sulfur presence requires incineration facilities equipped for SOx scrubbing. |
| Bioactivity | Potential Antibiotic/Uricosuric | Treat as Biohazardous/Pharmaceutical Waste if used in biological assays. |
Regulatory Waste Codes (RCRA - 40 CFR 261)
-
Unlisted Chemical: This specific CAS is likely not P- or U-listed by name.
-
Characteristic Waste:
-
D002 (Corrosivity): Applicable only if the waste is an aqueous solution with pH
2. -
Generator Knowledge: If the compound shows toxicity in your specific assay (LD50 < 2500 mg/kg), treat as toxic waste.
-
Pre-Disposal Treatment: The Self-Validating System
A "self-validating" system ensures that the waste stream is stable before it leaves your bench. Follow this logic gate before adding to a carboy.
Step 1: Solvent Compatibility Check
-
Why: Mixing organic acids with incompatible solvents (e.g., certain amines or strong oxidizers) can cause polymerization or exotherms.
-
Test: Take 1 mL of the waste solution and mix with 1 mL of the target waste container contents in a fume hood. Observe for heat, bubbles, or precipitation for 5 minutes.
Step 2: pH Verification
-
Why: Waste contractors often reject "Organic Waste" carboys if the pH is unexpectedly < 2 or > 12.5 without proper coding.
-
Action: If disposing of a solution, verify pH. If pH < 3, label explicitly as "Acidic Organic Waste" to alert the disposal facility.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Debris)
-
Applicability: Expired pure substance, weighing boats, contaminated gloves, paper towels.
-
Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined biohazard bag (if bioactive).
-
Segregation: Place solid waste into a dedicated container labeled "Hazardous Waste - Solid Organic with Sulfur."
-
Labeling: List the full chemical name. Do not use abbreviations/acronyms.
-
Sealing: Ensure the lid is screw-tight. Tape the lid if transporting through corridors.
-
Handoff: Transfer to EHS for incineration.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Applicability: Reaction mixtures dissolved in DMSO, Methanol, DCM, or Ethyl Acetate.
-
Container: HDPE or Glass Carboy (Solvent appropriate).
-
Identification: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone).
-
Consolidation: Pour into the appropriate carboy.
-
Critical: Do not fill >90% capacity to allow for thermal expansion.
-
-
Neutralization (Optional but Recommended): If the solution is highly acidic (pH < 2) due to this compound, consider neutralizing with dilute Sodium Bicarbonate to pH 5-9 before adding to the organic waste stream, provided this does not precipitate the compound in a way that clogs the container.
-
Labeling: Mark the tag with "Contains Sulfonamides" – this alerts the incinerator operator to potential sulfur emissions.
Visual Workflow: Disposal Decision Tree
The following logic flow illustrates the decision process for disposing of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid.
Caption: Decision matrix for segregating solid and liquid waste streams to ensure compatibility with incineration protocols.
Spill Contingency Plan
In the event of a spill, the acidic nature of the compound dictates the response.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Respiratory protection (N95) if dust is generated.
-
Solid Spill:
-
Do not dry sweep if dust is airborne.[2]
-
Cover with wet paper towels to suppress dust, then scoop into a disposal bag.
-
Clean area with weak base (1% Sodium Bicarbonate) followed by water.
-
-
Liquid Spill:
-
Absorb with vermiculite or commercial acid-neutralizing spill pads.
-
Do not use combustible materials (sawdust) if the solvent is flammable.
-
Collect as hazardous solid waste.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[5] EPA.gov. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. my.alfred.edu [my.alfred.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Prudent Practices in the Laboratory [nationalacademies.org]
- 4. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google 圖書 [books.google.com.hk]
- 5. alsglobal.com [alsglobal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
